Pentanoic--d4 Acid
Overview
Description
Pentanoic–d4 Acid, also known as deuterated pentanoic acid, is a stable isotope-labeled compound where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties that allow for detailed studies of metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanoic–d4 Acid can be synthesized through the deuteration of pentanoic acid. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of Pentanoic–d4 Acid involves the large-scale deuteration of pentanoic acid. This process is similar to the laboratory synthesis but is optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: Pentanoic–d4 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated valeric acid derivatives.
Reduction: Reduction reactions can convert Pentanoic–d4 Acid to deuterated alcohols.
Substitution: The deuterium atoms in Pentanoic–d4 Acid can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are employed.
Major Products:
Oxidation: Deuterated valeric acid derivatives.
Reduction: Deuterated alcohols.
Substitution: Deuterated halides and other substituted derivatives.
Scientific Research Applications
Pentanoic–d4 Acid is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of deuterated compounds for various applications.
Mechanism of Action
The mechanism of action of Pentanoic–d4 Acid involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Pentanoic Acid: The non-deuterated form of Pentanoic–d4 Acid.
Valeric Acid: Another carboxylic acid with a similar structure but different properties.
Deuterated Valeric Acid: A deuterated analog of valeric acid.
Uniqueness: Pentanoic–d4 Acid is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific studies.
Properties
CAS No. |
1219804-71-3 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
106.157 |
IUPAC Name |
2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2 |
InChI Key |
NQPDZGIKBAWPEJ-KHORGVISSA-N |
SMILES |
CCCCC(=O)O |
Synonyms |
Pentanoic--d4 Acid |
Origin of Product |
United States |
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